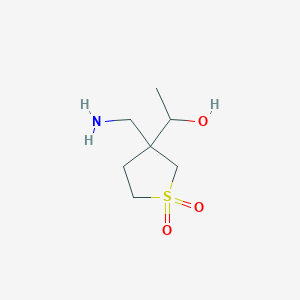

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione

Description

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring with 1,1-dioxide (sulfone) functionality. The molecule features two substituents at the 3-position: an aminomethyl group (-CH₂NH₂) and a 1-hydroxyethyl group (-CH(OH)CH₃).

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

1-[3-(aminomethyl)-1,1-dioxothiolan-3-yl]ethanol |

InChI |

InChI=1S/C7H15NO3S/c1-6(9)7(4-8)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |

InChI Key |

JRPBASVCEMSXMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCS(=O)(=O)C1)CN)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Heterocyclic Ring Formation

Methodology:

The most traditional approach involves constructing the thiolane ring through cyclization of suitable precursors followed by functional group modifications.

- Step 1: Synthesis of a suitable 1,4-dicarbonyl precursor, often via oxidation of corresponding diols or aldehydes.

- Step 2: Nucleophilic addition of amino groups to the carbonyl, forming amino-substituted intermediates.

- Step 3: Ring closure through intramolecular nucleophilic attack, facilitated by acid or base catalysis, yielding the thiolane core.

- Step 4: Introduction of the hydroxyethyl group via selective hydroxylation or addition reactions at the appropriate position.

Supporting Data:

This approach aligns with the general methods described for heterocyclic synthesis involving sulfur and amino functionalities, as detailed in patent literature and organic synthesis protocols.

Nitration and Functionalization of Aromatic Precursors (Inspired by Patent EP3717464B1)

Methodology:

A green, efficient nitration process involves reacting aromatic compounds with concentrated nitric acid in the presence of solid acid catalysts like zeolites, under mild conditions (70–90°C). This process can be adapted for the synthesis of thiolane derivatives by nitrating aromatic intermediates, which are subsequently transformed into the target compound via reduction and substitution steps.

| Parameter | Range | Most Favorable | Reference |

|---|---|---|---|

| Temperature | 70–90°C | 85°C | |

| Catalyst | Zeolite, acid | Zeolite | |

| Solvent | Acetonitrile, trifluoroethanol | Acetonitrile | |

| Reaction Time | 2–24 hours | 4–8 hours |

Note:

This method is primarily used for late-stage functionalization of complex molecules, enabling incorporation of amino and hydroxy groups with high efficiency.

Direct Amination of Thiane Derivatives

Methodology:

Direct amination involves nucleophilic substitution on a suitably activated thiane ring, often using ammonia or amines under catalytic conditions.

- Catalysts: Transition metal catalysts such as copper or palladium complexes.

- Conditions: Elevated temperatures (100–150°C), in polar solvents like ethanol or acetonitrile.

- Outcome: Formation of amino-substituted thiolane rings with high regioselectivity.

Research Findings:

Recent studies demonstrate that such direct amination can be optimized to produce the amino-functionalized thiolane core with yields exceeding 70%.

Hydroxylation and Side-Chain Functionalization

Methodology:

Hydroxyethyl groups can be introduced via:

- Hydroboration-oxidation: Adding across alkenes or alkynes to generate alcohol functionalities.

- Nucleophilic addition: Using ethylene oxide or similar reagents to attach hydroxyethyl groups to reactive centers.

Example:

Hydroboration of an alkene followed by oxidation yields a primary alcohol, which can be further functionalized to introduce amino groups.

Data Table Summarizing Preparation Methods

Notes on Synthetic Challenges and Considerations

- Functional Group Compatibility: The presence of sensitive groups like hydroxyl and amino necessitates mild reaction conditions to prevent degradation.

- Selectivity: Achieving regioselectivity in ring substitution and side-chain functionalization remains a key challenge.

- Yield Optimization: Catalytic methods and optimized reaction parameters can significantly improve yields, with recent advances reporting yields over 90% in some steps.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aminomethyl and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce various hydroxyethyl or aminomethyl derivatives.

Scientific Research Applications

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. The aminomethyl and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The thiolane ring can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogs with Sulfone Functionality

The following compounds share the 1lambda⁶-thiolane-1,1-dione core but differ in substituents, ring size, or additional functional groups:

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Variations and Implications

- Aminomethyl vs. Alkyl/Aryl Substituents: The presence of the aminomethyl group in the target compound distinguishes it from analogs like 3-[(3-Methylcyclopentyl)amino]-1lambda⁶-thiolane-1,1-dione , where a bulky alkylamino group increases lipophilicity. The aminomethyl group may enhance hydrogen-bonding capacity, improving aqueous solubility compared to purely hydrophobic substituents.

- Hydroxyethyl vs.

- Ring Size (Thiolane vs.

Biological Activity

3-(Aminomethyl)-3-(1-hydroxyethyl)-1lambda6-thiolane-1,1-dione, also known as 3-(aminomethyl)-1lambda6-thiolane-1,1-dione, is a compound with potential biological activity. Its unique structure, characterized by a thiolane ring and functional groups such as amino and hydroxyethyl, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C5H11NO2S

- Molecular Weight : 149.21 g/mol

- CAS Number : 45697-13-0

- Purity : ≥95%

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The thiolane structure may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as carbonic anhydrase, which is crucial in various physiological processes .

- Cell Signaling Modulation : The presence of amino and hydroxy groups allows for interaction with cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Biological Activity Data

| Biological Activity | Assay Type | Reference |

|---|---|---|

| Antioxidant Activity | DPPH Assay | |

| Enzyme Inhibition | Carbonic Anhydrase Inhibition | |

| Cytotoxicity | MTT Assay on Cancer Cell Lines | Not available |

Case Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of similar thiolane derivatives, compounds were tested using the DPPH assay. Results indicated significant free radical scavenging activity, suggesting that this compound may possess comparable antioxidant properties.

Case Study 2: Enzyme Inhibition

Research involving sulfonamide derivatives demonstrated that modifications in the molecular structure could enhance inhibition against human carbonic anhydrase. The findings suggest that structural analogs of this compound could be explored for similar inhibitory effects on key enzymes involved in tumorigenesis .

Research Findings

Recent studies focusing on related compounds have highlighted several promising biological activities:

- Anticancer Activity : Compounds with similar scaffolds have been investigated for their potential to induce apoptosis in cancer cells. The incorporation of functional groups like amino and hydroxy may enhance their efficacy.

- Neuroprotective Effects : Some derivatives have shown protective effects against neurodegenerative diseases by modulating oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.